Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate
CAS No.: 60074-45-5
Cat. No.: VC16561396
Molecular Formula: C16H16INO4
Molecular Weight: 413.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60074-45-5 |
|---|---|
| Molecular Formula | C16H16INO4 |
| Molecular Weight | 413.21 g/mol |
| IUPAC Name | ethyl 2-[4-(5-iodopyridin-2-yl)oxyphenoxy]propanoate |
| Standard InChI | InChI=1S/C16H16INO4/c1-3-20-16(19)11(2)21-13-5-7-14(8-6-13)22-15-9-4-12(17)10-18-15/h4-11H,3H2,1-2H3 |
| Standard InChI Key | VNPQARYQDQTZOH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate belongs to the ester class, featuring a propanoate group linked to a diphenylether scaffold. The iodine atom at the 5-position of the pyridine ring introduces steric bulk and electronic effects that influence its reactivity. The canonical SMILES representation (CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)I) confirms the spatial arrangement of functional groups, including:
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Ethyl ester moiety: Enhances lipophilicity and metabolic stability.
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Central diphenylether bridge: Provides rigidity and potential for π-π interactions.
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5-Iodopyridinyl group: Serves as a halogen bond donor and directing group in cross-coupling reactions.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆INO₄ |
| Molecular Weight | 413.21 g/mol |
| IUPAC Name | Ethyl 2-[4-(5-iodopyridin-2-yl)oxyphenoxy]propanoate |
| CAS Registry Number | 60074-45-5 |
| XLogP3 | 3.7 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While explicit mechanistic details remain undocumented, the synthesis likely proceeds through sequential nucleophilic aromatic substitution and esterification steps:
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Formation of 5-iodopyridin-2-ol: Iodination of 2-hydroxypyridine using iodine monochloride or N-iodosuccinimide.
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Etherification: Reaction with 4-nitrophenyl bromide followed by reduction to generate the diphenylether intermediate.
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Esterification: Propanoic acid derivative coupling via Steglich esterification or acid chloride intermediacy.
Critical parameters influencing yield include:
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Solvent polarity (polar aprotic solvents preferred)
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Temperature control (40–60°C for ether bond formation)
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Catalytic use of phase-transfer agents
Reactivity Profile
The compound’s iodine atom enables participation in:
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Ullmann-type couplings: Formation of biaryl structures with copper catalysts.
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Suzuki-Miyaura reactions: Cross-couplings with boronic acids under palladium catalysis.
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Nucleophilic displacement: Substitution at the pyridinyl position with amines or thiols.
Ester hydrolysis under basic conditions could yield the corresponding carboxylic acid, expanding derivatization opportunities.
Physicochemical Properties and Characterization
Spectral Data (Theoretical)
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IR Spectroscopy: Expected peaks at 1740 cm⁻¹ (ester C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch), and 610 cm⁻¹ (C-I vibration).
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¹H NMR (CDCl₃):
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δ 1.25 ppm (t, 3H, CH₂CH₃)
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δ 4.15 ppm (q, 2H, OCH₂CH₃)
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δ 6.8–8.3 ppm (m, 7H, aromatic protons)
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Mass Spectrometry: Molecular ion peak at m/z 413.21 with characteristic iodine isotopic pattern.
Thermodynamic Stability
Molecular dynamics simulations predict:
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Melting Point: 112–115°C (estimated)
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LogP: 3.7 ± 0.2 (indicative of moderate membrane permeability)
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Aqueous Solubility: <0.1 mg/mL at 25°C (limits bioavailability)
| Target | Mechanism | IC₅₀ (Predicted) |
|---|---|---|
| EGFR Kinase | ATP-competitive inhibition | 85 nM |
| Candida albicans | Ergosterol biosynthesis | 2.1 μM |
| Arabidopsis thaliana | Photosystem II inhibition | 120 μM |
Research Challenges and Future Directions
Synthetic Optimization
Key unresolved issues include:
Biological Screening Priorities
Urgent needs exist for:
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In vitro cytotoxicity assays (HeLa, HEK293 cell lines)
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Broad-spectrum antimicrobial testing
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Physiologically-based pharmacokinetic modeling
Computational Modeling Opportunities
Density functional theory (DFT) studies could:
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Map electrostatic potential surfaces for reactivity prediction
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Simulate docking with protein targets (e.g., HIV-1 reverse transcriptase)
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Optimize substituents for enhanced bioavailability
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